molecular formula C16H16O3 B8512121 Ethyl 3-(5-methoxynaphthalen-2-yl)prop-2-enoate CAS No. 56894-95-2

Ethyl 3-(5-methoxynaphthalen-2-yl)prop-2-enoate

Cat. No. B8512121
CAS RN: 56894-95-2
M. Wt: 256.30 g/mol
InChI Key: HPSQDVRPPQYVLN-UHFFFAOYSA-N
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Patent
US03987116

Procedure details

β-(5-methoxynaphth-2-yl)propenoic acid (0.075 moles) is allowed to reflux with 8-10 pieces of Orierite in absolute ethanol (20 ml) containing concentrated sulfuric acid (5 ml) for 21 hours. The cooled reaction mixture is diluted with chloroform and filtered hot. The filtrate is washed 3 times with water, once with 10% sodium bicarbonate and twice more with water. After drying over sodium sulfate, the solvent is removed to give ethyl β-(5-methoxynaphth-2-yl)propenoate.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[CH:8]2.S(=O)(=O)(O)O.[CH2:23](O)[CH3:24]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=[CH:14][C:15]([O:17][CH2:23][CH3:24])=[O:16])=[CH:8]2

Inputs

Step One
Name
Quantity
0.075 mol
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)C=CC(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The filtrate is washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CC(=CC2=CC=C1)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.